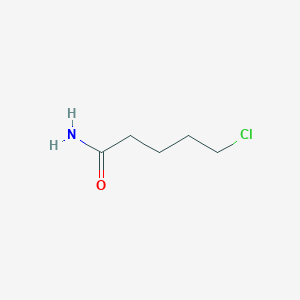

5-Chloropentanamide

Description

5-Chloropentanamide (CAS: 1643330-62-4; molecular formula: C₅H₁₀ClNO; molecular weight: 147.59 g/mol) is a chlorinated amide characterized by a five-carbon alkyl chain with a terminal chlorine atom and an amide functional group. It serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of sulfonamide derivatives and isotopic analogs .

Crystallographic studies reveal that the this compound moiety adopts distinct torsion angles in its molecular conformation. For instance, in the compound 4-(5-chloropentanamido)benzenesulfonamide, key torsion angles include N2—C7—C8—C9 (165.7°), Cl1—C11—C10—C9 (63.2°), and O3—C7—C8—C9 (-16.5°), indicating a preference for staggered conformations . Bond lengths and angles align with typical values for similar amides, underscoring its structural stability .

Properties

IUPAC Name |

5-chloropentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPLYSRLHGHNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloropentanamide can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with ammonia or an amine. The reaction typically proceeds under mild conditions, with the elimination of water to form the amide bond.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 5-chloropentanenitrile. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to convert the nitrile group to an amide group.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloropentanamide can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products:

Oxidation: 5-Chloropentanoic acid.

Reduction: 5-Chloropentylamine.

Substitution: 5-Hydroxypentanamide.

Scientific Research Applications

Chemistry: 5-Chloropentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives are investigated for their therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5-chloropentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide bond in this compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Structural Distinctions |

|---|---|---|---|---|---|

| This compound | C₅H₁₀ClNO | 147.59 | Amide, Chloroalkane | Organic synthesis, Pharmaceuticals | Linear chain, terminal chlorine |

| 4-(3-Chloro-2,2-dimethyl...) | C₁₂H₁₆ClN₂O₃S | 312.78 | Chloro, Amide, Sulfonamide | Pharmaceutical intermediates | Branched chloroalkyl group |

| 4-(5-Chloropentanamido)... | C₁₁H₁₃ClNO₃S | 310.2 | Chloro, Amide, Sulfonyl chloride | Drug development, Agrochemicals | Sulfonyl chloride reactivity |

| 5-Cyanopentanamide | C₆H₁₀N₂O | 126.16 | Amide, Nitrile | Organic synthesis | Nitrile group enhances polarity |

| 5-Chloro-N-cyclohexyl...d11 | C₁₁H₉D₁₁ClNO | 228.8 | Amide, Chloro, Deuterated | Isotopic labeling studies | Deuterated cyclohexyl substituent |

Biological Activity

5-Chloropentanamide is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, synthesis, and various biological evaluations.

This compound is characterized by the presence of an amide functional group, which plays a crucial role in its biological activity through hydrogen bonding and other non-covalent interactions. The chlorine atom enhances the compound's reactivity and influences its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amide bond can participate in hydrogen bonding, affecting the compound’s biological activity. This interaction is essential for its applications in enzyme-substrate studies and as a model for understanding amide bond formation and cleavage.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized piperazine derivatives from 5-chloropentanoyl chloride, which were evaluated for their antimicrobial activity against various bacterial strains, including Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris), as well as fungi (Aspergillus niger). The results indicated that several derivatives showed good antibacterial activity compared to standard drugs .

Table 1: Antimicrobial Activity Data

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Activity |

|---|---|---|---|

| 3a | 20 mm | 15 mm | 18 mm |

| 3b | 22 mm | 14 mm | 16 mm |

| 5a | 25 mm | 12 mm | 20 mm |

Antinociceptive Activity

Another significant aspect of the biological activity of this compound is its potential antinociceptive effects. A study synthesized several derivatives of benzothiazolone incorporating the chlorinated amide and evaluated their antinociceptive activity using various pain models (tail clip, tail flick, hot plate tests). One derivative was found to exhibit superior activity compared to standard analgesics like aspirin and dipyrone .

Case Studies

-

Synthesis and Evaluation of Piperazine Derivatives :

- Researchers synthesized a series of piperazine derivatives from 5-chloropentanoyl chloride. These compounds were tested for antimicrobial efficacy against a range of pathogens. The study highlighted the importance of structural modifications on biological activity, demonstrating that specific substitutions could enhance antimicrobial potency .

-

Antinociceptive Activity Study :

- A set of new derivatives was synthesized and subjected to antinociceptive testing. Among these, one compound demonstrated significantly higher efficacy than traditional analgesics across multiple pain assessment methods, suggesting a promising avenue for further research into pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.